6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is a heterocyclic compound that has been widely studied for its potential application in scientific research. This compound has attracted the interest of researchers due to its unique chemical properties and potential biological activities.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in cancer cell growth and inflammation. It may also modulate the immune system by affecting the production of cytokines and other immune system molecules.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, it has been shown to modulate the immune system by affecting cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. Additionally, it may modulate the immune system, making it a potentially useful tool for studying the immune system. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its potential as an anti-inflammatory agent in various animal models. Additionally, more research is needed to fully understand its mechanism of action and how it modulates the immune system. Finally, research is needed to determine its potential toxicity and safety for use in humans.
Synthesemethoden
The synthesis of 6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine involves the reaction of 2-aminothiazole with 6-methoxypyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The purity and yield of the product can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been studied for its potential application in various scientific research fields. It has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as well as its potential to modulate the immune system.
Eigenschaften
CAS-Nummer |
116966-34-8 |
---|---|
Produktname |
6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
Molekularformel |
C8H9N3OS |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
InChI |
InChI=1S/C8H9N3OS/c1-12-7-3-2-5-8(11-7)13-4-6(9)10-5/h2-4,10H,9H2,1H3 |
InChI-Schlüssel |
UAPBLZCGHWJRFE-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)NC(=CS2)N |
Kanonische SMILES |
COC1=NC2=C(C=C1)NC(=CS2)N |
Synonyme |
1H-Pyrido[2,3-b][1,4]thiazin-2-amine,6-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.